

Application Note: Quantitative Analysis of Biogenic Amines using OPA Derivatization and HPLC-FLD

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Compound of Interest					
Compound Name:	Phthalaldehyde				
Cat. No.:	B127526	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are low molecular weight organic bases with biological activity, formed primarily through the decarboxylation of amino acids.[1] Their quantitative analysis is crucial in various fields, including food safety, beverage production, and biomedical research, as they can serve as indicators of freshness or spoilage and have physiological and toxicological effects.[1][2] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) following pre-column derivatization with o-phthaldialdehyde (OPA) is a widely employed, sensitive, and selective method for the determination of primary biogenic amines.[3][4]

This application note provides a detailed protocol for the analysis of biogenic amines using OPA derivatization and subsequent HPLC-FLD detection. The method is suitable for the quantification of primary amines such as histamine, tyramine, putrescine, and cadaverine.

Principle of OPA Derivatization

The OPA derivatization reaction involves the reaction of o-phthaldialdehyde with a primary amine in the presence of a thiol-containing compound, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid, under alkaline conditions.[5][6][7] This reaction rapidly forms a highly fluorescent isoindole derivative, which can be sensitively detected by a fluorescence detector.



[5][6][7][8] The reaction is specific for primary amines, which is a key advantage for selective analysis.[9]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and HPLC-FLD analysis of biogenic amines.

Reagents and Materials

- Standards: Histamine, Tyramine, Putrescine, Cadaverine, and other relevant biogenic amine standards.
- Internal Standard (IS): 1,7-diaminoheptane or a similar compound not expected in the samples.
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Acids: Perchloric acid (HClO₄) or trichloroacetic acid (TCA).
- Bases: Sodium hydroxide (NaOH).
- Buffer: Sodium borate buffer (0.1 M, pH 10.2).
- Derivatization Reagent (OPA Reagent):
 - Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol.
 - Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).
 - Add 50 μL of 2-mercaptoethanol.
 - This reagent should be prepared fresh daily and stored in a dark vial.

Sample Preparation (Example: Food Matrix)

- Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid.
- Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.



- Collect the supernatant and repeat the extraction of the pellet with another 10 mL of 0.4 M perchloric acid.
- Combine the supernatants and adjust the final volume to 50 mL with 0.4 M perchloric acid.
- Filter the extract through a 0.45 μm syringe filter.

Derivatization Procedure

- In an autosampler vial, mix:
 - 100 μL of the filtered sample extract or standard solution.
 - 100 μL of the OPA reagent.
- Vortex the mixture for 1 minute at room temperature.[10]
- The derivatization reaction is rapid and the derivatives can be unstable, so the injection into the HPLC system should occur promptly after mixing.[10] Some methods suggest stopping the reaction by adding a small amount of acid, such as acetic acid, after a specific time.

HPLC-FLD Conditions

- HPLC System: A standard HPLC system equipped with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 50 mM potassium phosphate buffer (pH 4.6).
- Mobile Phase B: Acetonitrile: Methanol: Water (45:45:10, v/v/v).[4]
- Flow Rate: 1.5 mL/min.[4]
- Column Temperature: 35°C.[4]
- Injection Volume: 20 μL.
- Fluorescence Detection:



- Excitation Wavelength (λex): 340 nm.[11]
- Emission Wavelength (λem): 420-460 nm.[12][13]
- Gradient Elution Program:

Time (min)	% Mobile Phase B	
0	28	
3	28	
13	80	
18	80	
18.5	28	

| 25 | 28 |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of biogenic amines using OPA derivatization and HPLC-FLD, as reported in the literature.

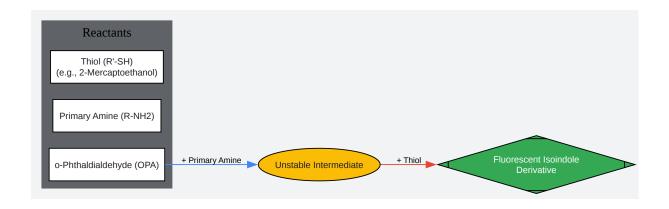


Biogenic Amine	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)	Linearity (R²)	Recovery (%)
Tryptamine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
β- phenylethylamin e	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
Putrescine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2[14]
Cadaverine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
Histamine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
Tyramine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
Spermidine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2
Spermine	0.01 - 0.18	0.02 - 0.31	> 0.99	89.6 - 105.2

Note: The presented data is a compilation from various sources and may vary depending on the specific matrix and experimental conditions.[14]

Visualizations

OPA Derivatization Reaction Pathway





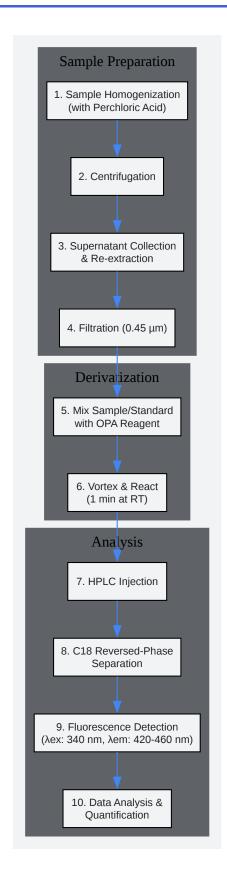
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Caption: OPA derivatization reaction with a primary amine and a thiol.

Experimental Workflow for Biogenic Amine Analysis





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